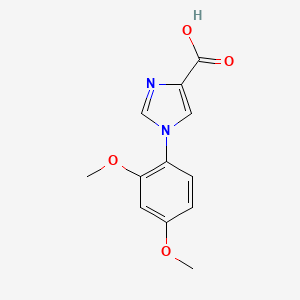
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound with the molecular formula C13H13NO2. This compound is notable for its unique structure, which includes a tetrahydropyran ring fused with a benzoyl group and a carbonitrile group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This reaction involves the use of aldehydes, malononitrile, and 1,3-diketones under basic conditions, often catalyzed by triethanolamine. The reaction is carried out at room temperature and results in high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl derivatives or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzoyl derivatives.
Applications De Recherche Scientifique
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can act as a nucleophile, participating in various chemical reactions. The benzoyl group can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological molecules. These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzoyltetrahydro-2H-pyran-4-carbonitrile: Unique due to its combination of a tetrahydropyran ring, benzoyl group, and carbonitrile group.
4-Benzoyltetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-Benzoyltetrahydro-2H-pyran-4-amine: Contains an amine group instead of a carbonitrile group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and pharmaceutical applications .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-benzoyloxane-4-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-10-13(6-8-16-9-7-13)12(15)11-4-2-1-3-5-11/h1-5H,6-9H2 |
Clé InChI |
HSLNJNUMONMODP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C#N)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



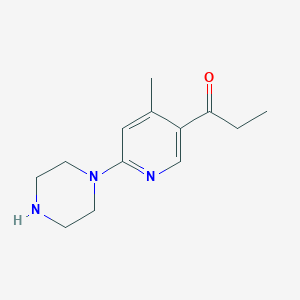
![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)
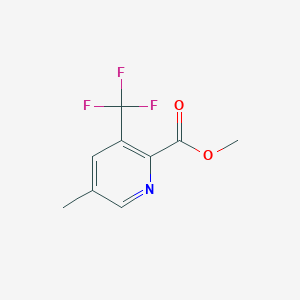
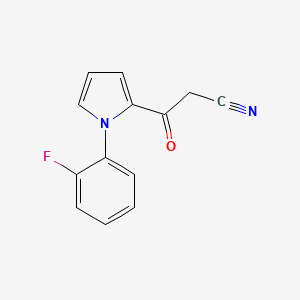
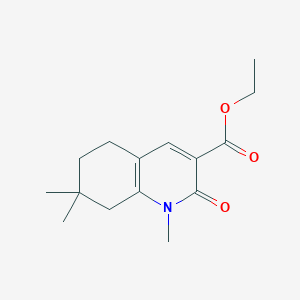
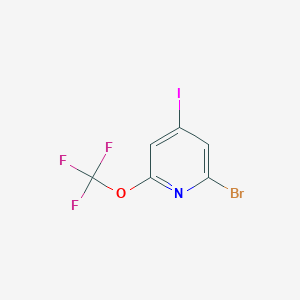
![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)

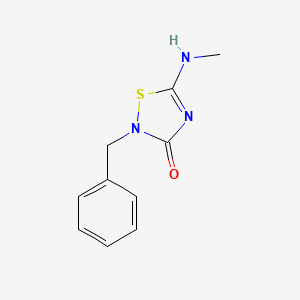
![2-Tosyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11795593.png)


